molecular formula C8H4ClNO2 B1358738 4-Chloro-3-cyanobenzoic acid CAS No. 117738-76-8

4-Chloro-3-cyanobenzoic acid

Cat. No.: B1358738
CAS No.: 117738-76-8
M. Wt: 181.57 g/mol
InChI Key: FYNLALHBLSJPBQ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2. It is a solid substance that appears as a white to yellow powder or crystals. This compound is known for its stability and is soluble in some organic solvents such as ether and dimethylformamide, but it is insoluble in water .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Result of Action

Given its use in proteomics research , it may have effects on protein function or expression, but this would depend on the specific targets and mode of action of the compound.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-cyanobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound have been associated with toxicity, including liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-cyanobenzoic acid can be synthesized through various methods. One common synthetic route involves the chlorination of 3-cyanobenzoic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyanobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-cyanobenzoic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-cyanobenzoic acid is unique due to the presence of both the chlorine and cyano groups in specific positions on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex compounds .

Properties

IUPAC Name

4-chloro-3-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNLALHBLSJPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627275
Record name 4-Chloro-3-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117738-76-8
Record name 4-Chloro-3-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-cyanobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Amino-4-chlorobenzoic acid (18.72 g, 109.1 mmol), commercially available, was added to a mixture of water (200 mL) and 37% HCl (35 mL), and the resulting slurry was cooled to 5° C. A solution of NaNO2 (8.65 g, 125 mmol) in water (70 mL) was added dropwise, and the solution stirred at 5° C for 30 min. The solution was then added to a slurry consisting of water (400 mL), CuCN (9.85 g, 109 mmol),and KCN(12.06g, 185 mmol), while maintaining the temperature at5°-10° C. The mixture was stirred at 10° C. for another 30 min, and then heated to 80° C. for 1 hour. The reaction was cooled, and the pH adjusted to ~1 by addition of concentrated HCl. The solution was extracted with 5× CHCl3, and the combined extracts were rinsed with 1M HCl and brine, and dried over MgSO4. The solvent was removed in vacuo, and the crude product was recrystallized from CHCl3 /EtOAc to yield 15.9 g (80%) of the title compound. m.p. 180° C. 1H NMR (300 MHz, CDCl3) δ 10.55 (br s, 1H), 8.42 (d, 1H), 8.26 (dd, 1H), 7.68 (d, 1H). MS (DCI/NH3) m/e 213 (M+NH4)+.
Quantity
18.72 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
Reaction Step One
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Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
CuCN
Quantity
9.85 g
Type
reactant
Reaction Step Three
Name
Quantity
12.06 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
80%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of conc. sulfuric acid (60 mL) and water (95 mL) containing 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol) was added sodium nitrite (10.0 g, 145 mmol) at 0° C. The mixture was stirred at 0° C. for 2 hours, and added to a stirred mixture comprising a mixture of water (250 mL) and benzene (175 mL) containing copper cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), potassium carbonate (285 g, 2.06 mmol) at a temperature not higher than 15° C. The resulting mixture was heated under stirring at 80° C. for one hour, cooled to room temperature, stirred under ice-cooling, and filtered using Celite to collect insolubles. The insolubles were washed with benzene (100 mL) and ether (100 mL). The aqueous portion was taken out, and made to pH 2 by addition of conc. hydrochloric acid under stirring and ice-cooling. The aqueous portion was subjected to extraction with ether (200 mL×2), dried over anhydrous sodium sulfate, and placed under reduced pressure to distill the solvent off. The residue was repeatedly purified by silica gel column chromatography (ethyl acetate/hexane), to obtain 2.0 g (yield 19%) of the titled compound as a pale yellow crystalline product.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
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10 g
Type
reactant
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Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
21.7 g
Type
reactant
Reaction Step Four
Quantity
285 g
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
19%

Synthesis routes and methods IV

Procedure details

A solution of the product from step (i) (1.5 g) and lithium hydroxide hydrate (0.84 g) in a mixture of (1:1)water and tetrahydrofuran (40 ml) was stirred at room temperature for 2 h. The tetrahydrofuran was removed under reduced pressure and the residue partitioned between diethyl ether and water. The aqueous layer was acidified with 2M hydrochloric acid then extracted with ethyl acetate. The organic layer was dried and evaporated under reduced pressure. Yield 1.3 g.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
40 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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